![molecular formula C18H25N5O5S B2863815 N-(4-methoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1105249-14-6](/img/structure/B2863815.png)
N-(4-methoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H25N5O5S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibitory Activities
Compounds structurally similar to N-(4-methoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide have been synthesized and evaluated for their potential as enzyme inhibitors. For example, N-substituted-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide analogs have shown inhibitory activities against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These findings suggest the potential of these compounds in the development of therapeutic agents targeting these enzymes (Virk et al., 2018).
Anticancer Properties
Modifications of the acetamide group in related compounds, like N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, have been explored for anticancer effects. The replacement of the acetamide group with alkylurea moieties resulted in compounds with potent antiproliferative activities against various human cancer cell lines, suggesting their potential as anticancer agents with reduced toxicity (Wang et al., 2015).
Herbicidal Activity
The triazolopyrimidine sulfonanilide class, to which the compound is structurally related, has been identified for its herbicidal properties. Modifications to this class, such as the introduction of a methoxy group to produce compounds like N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, have shown promising herbicidal activity against various broad-leaf weeds, with a good safety profile for crops like rice, maize, and wheat (Chen et al., 2009).
Synthesis and Molecular Docking
The conventional and microwave-assisted synthesis of related triazole analogues has been investigated, along with their molecular docking and enzyme inhibitory activities. These studies provide insights into the structural requirements for enzyme inhibition and lay the groundwork for further exploration of similar compounds in therapeutic applications (Virk et al., 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclin-dependent kinases (CDKs) . CDKs and their cyclin partners are key regulators of the cell cycle . Deregulation of CDKs is found with high frequency in many human cancer cells .
Mode of Action
This compound is a potent and ATP-competitive inhibitor that selectively targets the cyclin-dependent kinase family . It shows potent inhibitory activities against CDK1, CDK2, and CDK4 . An X-ray crystal structure of the compound bound to CDK2 has been determined, revealing a binding mode that is consistent with the structure-activity relationship .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting the activity of CDKs . This leads to the disruption of cell cycle progression, which can result in the inhibition of cell proliferation, particularly in cancer cells where CDKs are often deregulated .
Pharmacokinetics
The compound demonstrates significant in vivo efficacy in the hct116 human colorectal tumor xenograft model in nude mice , suggesting it has suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo applications.
Result of Action
The compound has excellent in vitro cellular potency, inhibiting the growth of various human tumor cell lines including an HCT116 cell line . In vivo, it demonstrates significant efficacy in the HCT116 human colorectal tumor xenograft model in nude mice with up to 95% tumor growth inhibition .
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O5S/c1-21-17(13-8-10-22(11-9-13)29(3,26)27)20-23(18(21)25)12-16(24)19-14-4-6-15(28-2)7-5-14/h4-7,13H,8-12H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJGUQNVVCXPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NC2=CC=C(C=C2)OC)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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